Squalane-d62
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Overview
Description
Squalane-d62 is a deuterium-labeled derivative of squalane. Squalane itself is a saturated hydrocarbon derived from squalene, which is found in certain fish oils (especially shark liver oil) and some vegetable oils. This compound is used primarily in research due to its stable isotope labeling, which makes it useful in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Squalane-d62 is synthesized by the hydrogenation of squalene, followed by the incorporation of deuterium. The process involves the use of deuterium gas (D2) under high pressure and temperature conditions to replace hydrogen atoms with deuterium atoms. This results in the formation of this compound, where 62 hydrogen atoms are replaced by deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of squalene from natural sources such as shark liver oil or vegetable oils. The extracted squalene is then hydrogenated and deuterated to produce this compound. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Squalane-d62, like its non-deuterated counterpart, is relatively inert due to its saturated nature. it can undergo certain chemical reactions under specific conditions:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Although already fully saturated, any remaining unsaturated bonds can be reduced further.
Substitution: Deuterium atoms in this compound can be replaced with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be used.
Substitution: Various reagents depending on the desired substitution can be used, often under high temperature and pressure.
Major Products Formed
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Squalane-d62 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolic pathways of hydrocarbons.
Biology: Employed in studies of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential anticancer, antioxidant, and skin hydrating properties.
Industry: Used in the formulation of cosmetics and skincare products due to its emollient properties
Mechanism of Action
The mechanism of action of squalane-d62 is similar to that of squalane. It exerts its effects primarily through its interaction with biological membranes. This compound integrates into the lipid bilayer of cell membranes, enhancing membrane fluidity and stability. This can lead to improved skin hydration and barrier function. Additionally, its antioxidant properties help in protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Squalane: The non-deuterated form of squalane-d62.
Squalene: The unsaturated precursor to squalane.
Phytane: Another saturated hydrocarbon with similar properties.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications. The presence of deuterium atoms allows for the tracking and quantification of this compound in various biological and chemical processes, providing valuable insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C30H62 |
---|---|
Molecular Weight |
485.2 g/mol |
IUPAC Name |
1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D |
InChI Key |
PRAKJMSDJKAYCZ-SMFALFTRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
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